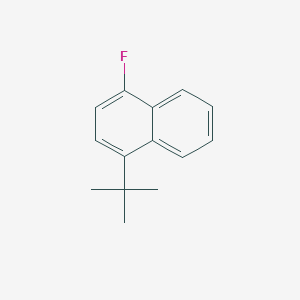
1-tert-Butyl-4-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps:
- Diazotization: 1-naphthylamine is treated with a strong acid and a nitrite solution to form a diazonium salt.
- Fluorination: The diazonium salt is then reacted with a fluorine-containing compound, such as fluoroboric acid or fluorophosphoric acid, to introduce the fluorine atom .
Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-fluoronaphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic naphthalene ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are used in polar solvents.
Major Products Formed:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
1-tert-Butyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-fluoronaphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The aromatic ring undergoes substitution reactions, which can alter the compound’s electronic properties and reactivity.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functionalities.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-4-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine.
1-tert-Butyl-4-bromonaphthalene: Similar structure but with a bromine atom instead of fluorine.
1-tert-Butyl-4-iodonaphthalene: Similar structure but with an iodine atom instead of fluorine
Uniqueness: 1-tert-Butyl-4-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs
Propriétés
Numéro CAS |
55830-94-9 |
|---|---|
Formule moléculaire |
C14H15F |
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
1-tert-butyl-4-fluoronaphthalene |
InChI |
InChI=1S/C14H15F/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
Clé InChI |
FKMDSCMJMBLVFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


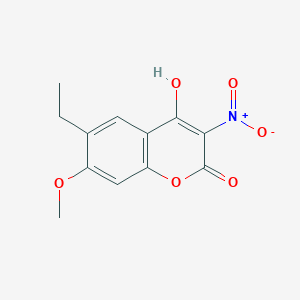
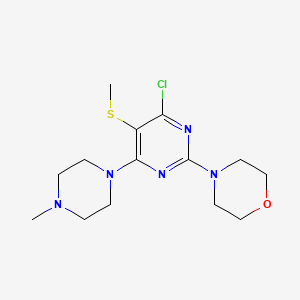

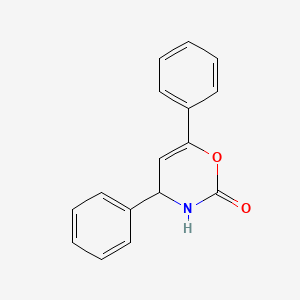
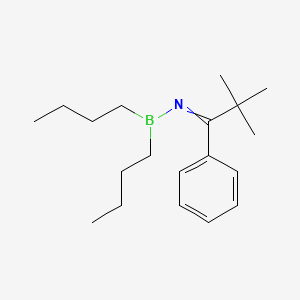
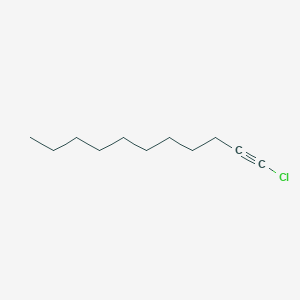
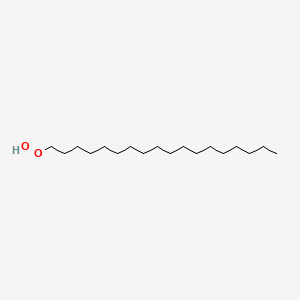

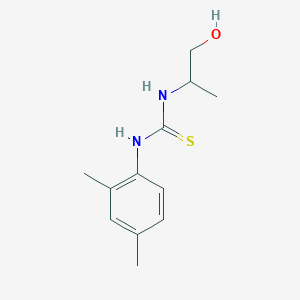
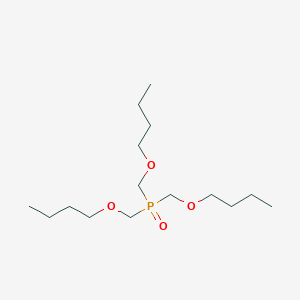
![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
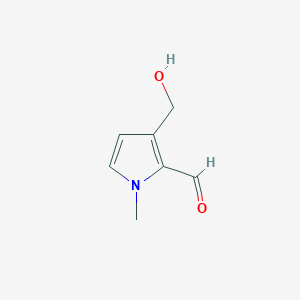
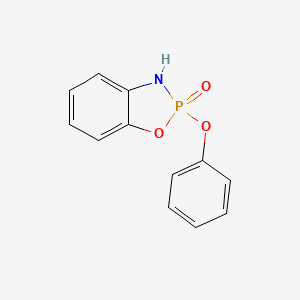
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
